molecular formula C13H21N5 B1405263 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1713163-17-7

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1405263
CAS RN: 1713163-17-7
M. Wt: 247.34 g/mol
InChI Key: QNGNJSVTRQXTPM-UHFFFAOYSA-N
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Description

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Cancer Research: Apoptosis Induction

This compound has been studied for its potential in cancer treatment, particularly in inducing apoptosis in cancer cells. A study has shown that derivatives of this compound can inhibit tubulin polymerization, which is a promising strategy for cancer therapy . The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, which is the programmed death of cancer cells.

Medicinal Chemistry: Drug Design

In medicinal chemistry, the compound serves as a scaffold for designing new drugs. Its structure can be modified to create derivatives that bind to specific proteins or enzymes within the body, potentially leading to new treatments for various diseases .

Biochemistry: Enzyme Inhibition

The compound’s derivatives have been used to study enzyme inhibition. By binding to the active sites of enzymes, these derivatives can modulate their activity, which is useful in understanding disease mechanisms and developing therapeutic agents .

Pharmacology: Cytotoxicity Studies

Pharmacological studies involve examining the cytotoxic effects of new compounds. The compound has been evaluated for its cytotoxic activity against various cancer cell lines, providing insights into its therapeutic potential .

Organic Synthesis: Catalyst-Free Reactions

In organic synthesis, the compound can be used in catalyst-free reactions to synthesize a variety of derivatives. This approach is advantageous as it reduces the need for additional reagents and simplifies the purification process .

Chemical Engineering: Process Development

Chemical engineers may explore the use of this compound in the development of manufacturing processes. Its properties can influence reaction conditions, yields, and scalability, which are critical factors in industrial chemistry .

Materials Science: Novel Material Creation

The compound’s derivatives could contribute to the creation of new materials with unique properties. These materials might have applications in electronics, coatings, or as part of composite materials .

Molecular Modeling: Binding Studies

Molecular modeling studies have utilized the compound to understand how small molecules interact with larger biological molecules. This is crucial for the design of molecules with high specificity and efficacy in drug development .

properties

IUPAC Name

4-(2-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-11-9-14-4-7-18(11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNJSVTRQXTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=NC(=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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